dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a quinoline derivative, and a dithiole ring
Preparation Methods
The synthesis of dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with a quinoline derivative under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like chloroform. The intermediate product is then reacted with a dithiole compound in the presence of a catalyst to form the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.
Cyclization: The dithiole ring can participate in cyclization reactions, forming more complex ring structures
Scientific Research Applications
Dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic properties.
Biological Studies: It is used in research to understand the interactions between fluorinated organic compounds and biological systems
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes in pathogens or cancer cells. The fluorobenzoyl group enhances its ability to penetrate cell membranes, while the quinoline and dithiole rings contribute to its binding affinity and reactivity .
Comparison with Similar Compounds
Compared to similar compounds, dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of functional groups. Similar compounds include:
Fluorobenzoyl derivatives: These compounds share the fluorobenzoyl group but lack the quinoline and dithiole rings.
Quinoline derivatives: These compounds have the quinoline structure but do not include the fluorobenzoyl or dithiole groups.
Dithiole derivatives: These compounds feature the dithiole ring but lack the fluorobenzoyl and quinoline components
This unique combination of functional groups gives the compound distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C26H22FNO5S3 |
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Molecular Weight |
543.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22FNO5S3/c1-13-9-10-17-16(11-13)18(25-35-19(23(30)32-4)20(36-25)24(31)33-5)21(34)26(2,3)28(17)22(29)14-7-6-8-15(27)12-14/h6-12H,1-5H3 |
InChI Key |
SSSIYEBKLZHTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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